molecular formula C12H16INO B8014154 N-(tert-butyl)-2-iodo-3-methylbenzamide

N-(tert-butyl)-2-iodo-3-methylbenzamide

Cat. No.: B8014154
M. Wt: 317.17 g/mol
InChI Key: XCZJUKQBUYHHPE-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-iodo-3-methylbenzamide: is an organic compound that features a tert-butyl group, an iodine atom, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-iodo-3-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodo-3-methylbenzoic acid and tert-butylamine.

    Activation: The carboxylic acid group of 2-iodo-3-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Amidation: The activated carboxylic acid reacts with tert-butylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-iodo-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

N-(tert-butyl)-2-iodo-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The methyl group can affect the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-chloro-3-methylbenzamide
  • N-(tert-butyl)-2-bromo-3-methylbenzamide
  • N-(tert-butyl)-2-fluoro-3-methylbenzamide

Uniqueness

N-(tert-butyl)-2-iodo-3-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives .

Properties

IUPAC Name

N-tert-butyl-2-iodo-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-8-6-5-7-9(10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZJUKQBUYHHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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